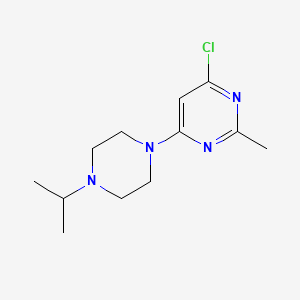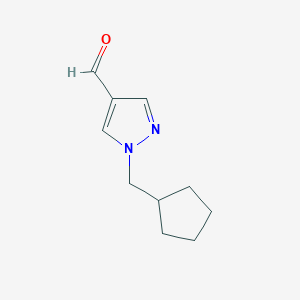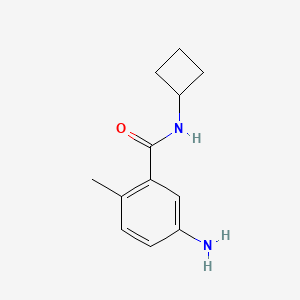
4-(2-Bromophenyl)-4-methylpyrrolidin-2-one
Übersicht
Beschreibung
4-(2-Bromophenyl)-4-methylpyrrolidin-2-one, commonly referred to as 2-BMP, is a synthetic compound used in various scientific research applications. It is a member of the pyrrolidin-2-one family of compounds, which are characterized by their cyclic structure of four carbon atoms and two nitrogen atoms. 2-BMP is a colorless crystalline solid with a melting point of approximately 150°C. It is insoluble in water and highly soluble in organic solvents such as ethanol and acetone.
Wissenschaftliche Forschungsanwendungen
2-BMP has a wide range of applications in scientific research. It has been used in various studies for its ability to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. As a result, 2-BMP has been studied for its potential to treat Alzheimer’s disease and other neurological disorders. In addition, 2-BMP has been used as a building block in the synthesis of other compounds, such as the anticonvulsant drug lamotrigine.
Wirkmechanismus
2-BMP is an inhibitor of AChE, which is an enzyme that breaks down the neurotransmitter acetylcholine. This neurotransmitter is important for memory and learning, and its breakdown is associated with Alzheimer’s disease and other neurological disorders. 2-BMP binds to the active site of AChE and prevents it from breaking down acetylcholine, thus increasing the amount of acetylcholine in the brain and potentially improving cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-BMP are largely related to its ability to inhibit AChE. By blocking the enzyme’s activity, 2-BMP increases the amount of acetylcholine in the brain, which can lead to improved cognitive function. In addition, 2-BMP has been shown to have anticonvulsant effects in animal models, suggesting that it may be useful in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-BMP in laboratory experiments is its high solubility in organic solvents such as ethanol and acetone. This makes it easy to handle and manipulate in the laboratory. In addition, 2-BMP is relatively stable and has a low toxicity profile, making it safe to use in research. However, 2-BMP is not soluble in water, which can limit its use in experiments that require aqueous solutions.
Zukünftige Richtungen
Given its ability to inhibit AChE, there is potential for 2-BMP to be used in the treatment of Alzheimer’s disease and other neurological disorders. In addition, further research is needed to explore the potential of 2-BMP as an anticonvulsant drug, as well as its use as a building block in the synthesis of other compounds. Finally, the biochemical and physiological effects of 2-BMP on different organisms should be studied in more detail in order to understand its potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-(2-bromophenyl)-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(6-10(14)13-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUSXDCGWXJHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1467482.png)



![methyl[3-(1-propyl-1H-pyrazol-4-yl)propyl]amine](/img/structure/B1467489.png)


![[1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467494.png)


![1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467500.png)
![1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1467501.png)
![[1-(3-phenylpropyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1467502.png)
![N-[(2,4-dimethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1467503.png)